SGC2085

Epigenetics Cancer Research Chemical Biology

Selective CARM1 inhibitor with an IC50 of 50 nM and >100-fold selectivity over other PRMTs, ensuring target-specific readouts in epigenetic assays. Its defined methyl and 3,5-dimethylphenoxy pharmacophore provides a reliable chemical probe for target validation and a benchmark for profiling cell-active comparators like TP‑064. The low MW (312.4 Da) and high ligand efficiency offer a favorable scaffold for drug discovery optimization. Ideal for in vitro mechanistic studies requiring unambiguous CARM1 inhibition.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 1821908-48-8
Cat. No. B610811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC2085
CAS1821908-48-8
SynonymsSGC2085 free base;  SGC2085;  SGC-2085;  SGC 2085; 
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C
InChIInChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1
InChIKeyGLFOFXKMALJTCZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC2085 (CAS 1821908-48-8) for Scientific Procurement: Selective CARM1 Inhibitor


SGC2085 is a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1/PRMT4) identified through virtual screening [1]. It exhibits an IC50 of 50 nM against CARM1 and displays >100-fold selectivity over other protein arginine methyltransferases (PRMTs), with weak inhibition of PRMT6 (IC50 = 5.2 µM) [1]. SGC2085 features a methyl group at R1 and a 3,5-dimethylphenoxy moiety at R2, which are essential for its potent and selective inhibition profile [1].

Why SGC2085 Cannot Be Substituted with Other PRMT Inhibitors


CARM1 inhibitors exhibit distinct selectivity profiles, cellular activities, and mechanisms of inhibition that preclude simple substitution. While SGC2085 is a highly selective CARM1 inhibitor with an IC50 of 50 nM and >100-fold selectivity over other PRMTs [1], other inhibitors such as MS049 are dual CARM1/PRMT6 inhibitors with different potency and selectivity . TP-064 and EZM2302 are more potent CARM1 inhibitors (IC50 <10 nM) but may have different cellular and functional profiles [2]. Pan-type I PRMT inhibitors like GSK3368715 lack the target specificity of SGC2085 . Thus, the choice of CARM1 inhibitor must be guided by the specific experimental requirements regarding target selectivity and cellular activity.

SGC2085 Procurement Evidence: Quantifiable Differentiation for Scientific Selection


SGC2085 Exhibits >100-Fold Selectivity for CARM1 Over Other PRMTs

SGC2085 demonstrates high selectivity for CARM1 (PRMT4) with an IC50 of 50 nM, and it shows >100-fold selectivity over other PRMTs, including PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8, up to concentrations of 100 µM [1]. In contrast, the dual inhibitor MS049 inhibits CARM1 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively, indicating a broader target profile .

Epigenetics Cancer Research Chemical Biology

SGC2085 Complete Selectivity Against a Panel of 21 Human Methyltransferases

SGC2085 was tested against a panel of 21 human protein methyltransferases at three concentrations (1, 10, and 50 µM) and showed complete selectivity, with no significant inhibition observed for any enzyme except PRMT6 (IC50 = 5.2 µM) [1]. This broad selectivity profile contrasts with pan-PRMT inhibitors like GSK3368715, which inhibit multiple type I PRMTs and lack the specificity of SGC2085 .

Target Engagement Selectivity Profiling Chemical Probe

SGC2085 Lacks Cellular Activity Due to Poor Permeability

Despite its potent biochemical activity, SGC2085 exhibits no cellular activity when tested up to 10 µM in HEK293 cells, likely due to poor cell permeability [1]. In contrast, TP-064 and EZM2302 are cell-active CARM1 inhibitors with demonstrated cellular efficacy in reducing BAF155 dimethylation at concentrations of 340 nM and 43 nM, respectively [2][3].

Cell Permeability In Vitro Pharmacology Chemical Probe Limitations

SGC2085 Structural Features Dictate Potency and Selectivity

SGC2085 contains a methyl group at position R1 and a 3,5-dimethylphenoxy group at R2, which are critical for its potent CARM1 inhibition (IC50 = 50 nM) and high selectivity over PRMT6 [1]. Virtual screening identified SGC2085 with a ligand efficiency of 0.28–0.84, indicating favorable binding interactions [1]. In contrast, MS049 exploits subtle structural differences in the substrate-binding pockets of CARM1 and PRMT6 to achieve dual inhibition .

Structure-Activity Relationship Medicinal Chemistry Ligand Efficiency

SGC2085 Application Scenarios Based on Quantitative Evidence


In Vitro Biochemical Studies of CARM1 Function

SGC2085 is ideal for in vitro enzymatic assays to dissect CARM1-mediated arginine methylation. Its high selectivity (>100-fold over other PRMTs) and complete selectivity against a panel of 21 methyltransferases ensure that observed effects are specific to CARM1 inhibition [1][2]. This is particularly valuable for mechanistic studies in oncology and epigenetics research.

Chemical Probe Validation and Target Engagement

SGC2085 serves as a high-quality chemical probe for validating CARM1 as a therapeutic target in cell-free systems. Its well-characterized selectivity profile and defined structure-activity relationship make it a reliable tool for target engagement studies [1].

Comparative Studies with Other CARM1 Inhibitors

SGC2085 is an essential comparator for studies involving more potent or cell-active CARM1 inhibitors such as TP-064 and EZM2302 [3][4]. Its unique selectivity and lack of cellular activity provide a benchmark for evaluating the functional consequences of CARM1 inhibition in biochemical versus cellular contexts.

Medicinal Chemistry and Drug Discovery

SGC2085 is a valuable starting point for structure-based drug design aimed at improving cellular permeability and in vivo efficacy while maintaining selectivity [1]. Its small size (MW 312.4 Da) and high ligand efficiency offer a favorable scaffold for optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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